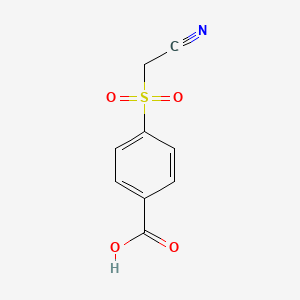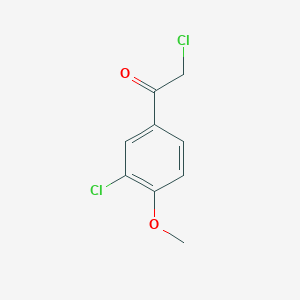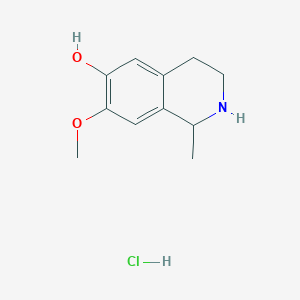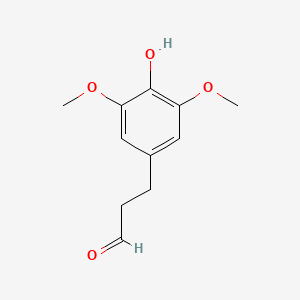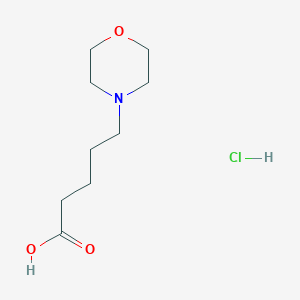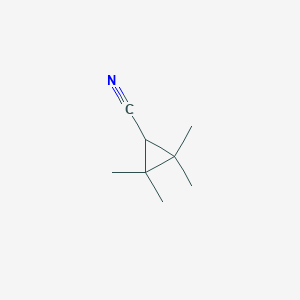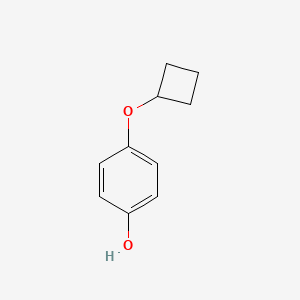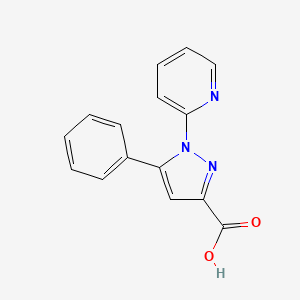
5-phenyl-1-(pyridin-2-yl)-1H-pyrazole-3-carboxylic acid
Overview
Description
The compound “5-phenyl-1-(pyridin-2-yl)-1H-pyrazole-3-carboxylic acid” is a novel 1,2,4-triazole intermediate . It is structurally characterized by nuclear magnetic resonance spectroscopy, elemental analysis, infrared spectroscopy, and single-crystal X-ray diffraction .
Synthesis Analysis
This compound was prepared by the reaction of N’-aminopiridyne-2-carboximid-amine and an excess monoethyl oxalyl chloride . The synthesis of similar compounds often involves reactions with pinacol boronic esters or pyridin-3-ylboronic acid under Chan–Evans–Lam coupling conditions .Molecular Structure Analysis
The molecular structure of this compound was confirmed by single-crystal X-ray diffraction . Similar compounds have been studied experimentally by sequential X-ray diffraction analysis and theoretically by DFT B3LYP quantum chemistry calculation .Chemical Reactions Analysis
The compound exhibits potent anti-inflammation activity in vitro . It showed a significant inhibition of protein with a maximum inhibition of 71.1% at the highest tested concentration (1000 μg/mL) compared to 81.3% for Aspirin as a standard drug .Scientific Research Applications
Antiviral Activity
A study by Bernardino et al. (2007) synthesized derivatives of 5-phenyl-1-(pyridin-2-yl)-1H-pyrazole-3-carboxylic acid and investigated their antiviral activities. These compounds showed effectiveness against Herpes simplex virus type 1, Mayaro virus, and vesicular stomatitis virus without toxicity to Vero cells (Bernardino et al., 2007).
Antibacterial Screening
Maqbool et al. (2014) conducted a study on the antibacterial properties of various derivatives of this compound. Some of these derivatives demonstrated significant antibacterial activities, positioning them as promising agents in this field (Maqbool et al., 2014).
Potential Anticancer Agents
Alam et al. (2017) designed and synthesized novel derivatives of this compound for evaluating their cytotoxicity against various human cancer cell lines. Some compounds showed significant cytotoxicity, highlighting their potential as anticancer agents (Alam et al., 2017).
Antiproliferative Agents
In research by Ananda et al. (2017), derivatives of this compound showed maximum cytotoxic effects against breast cancer and leukemic cells, indicating their potential as antiproliferative agents (Ananda et al., 2017).
Synthesis of Condensed Pyrazoles
Arbačiauskienė et al. (2011) used ethyl 5-triflyloxy-1H-pyrazole-4-carboxylates, a closely related compound, in the synthesis of various condensed pyrazoles. This research contributes to the development of new synthetic methodologies in organic chemistry (Arbačiauskienė et al., 2011).
Aurora Kinase Inhibitor
A 2006 study identifieda derivative of this compound as a potential inhibitor of Aurora A kinase, which may be useful in treating cancer. This highlights the compound's relevance in oncological research (ロバート ヘンリー,ジェームズ, 2006).
Spin States of Iron(II) Complexes
Research by Galadzhun et al. (2019) involved using derivatives of this compound in the study of the spin states of their iron(II) complexes, contributing to the field of magnetochemistry and materials science (Galadzhun et al., 2019).
Structural and Spectral Investigations
Viveka et al. (2016) conducted a study focusing on the structural and spectral characteristics of 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, a variant of the compound . Their research provided valuable insights into its molecular structure and properties (Viveka et al., 2016).
Optical Properties of Novel Derivatives
Ge et al. (2014) synthesized novel derivatives and studied their fluorescence spectral characteristics, contributing to the understanding of the optical properties of these compounds (Ge et al., 2014).
Synthesis and Antimicrobial Activity
Kumar et al. (2012) explored the synthesis and antimicrobial activity of certain pyrazole derivatives, including those related to this compound. This research adds to the understanding of the antimicrobial potential of these compounds (Kumar et al., 2012).
Mechanism of Action
Target of Action
The primary target of 5-phenyl-1-(pyridin-2-yl)-1H-pyrazole-3-carboxylic acid is the BRAF V600E . This is a mutant form of the protein B-Raf, which plays a key role in regulating the MAPK/ERK signaling pathway. This pathway is crucial for cell division and differentiation .
Mode of Action
The compound interacts with its target by inhibiting its activity . This inhibition disrupts the MAPK/ERK signaling pathway, leading to changes in cell division and differentiation .
Biochemical Pathways
The affected pathway is the MAPK/ERK signaling pathway . This pathway is involved in transmitting signals from receptors on the cell surface to the DNA in the nucleus of the cell. The disruption of this pathway can lead to downstream effects such as altered cell growth and differentiation .
Result of Action
The molecular effect of the compound’s action is the inhibition of the BRAF V600E protein, leading to disruption of the MAPK/ERK signaling pathway . This can result in cellular effects such as altered cell growth and differentiation .
properties
IUPAC Name |
5-phenyl-1-pyridin-2-ylpyrazole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O2/c19-15(20)12-10-13(11-6-2-1-3-7-11)18(17-12)14-8-4-5-9-16-14/h1-10H,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMSCSNRWOVXRNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NN2C3=CC=CC=N3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



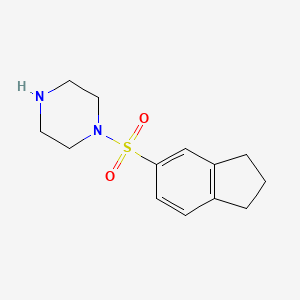
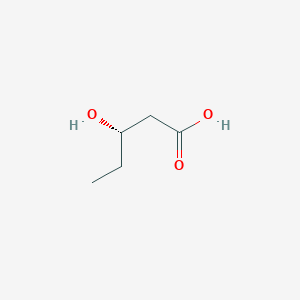
![2-({[(3,5-Dichlorophenyl)carbamoyl]methyl}sulfanyl)benzoic acid](/img/structure/B3387244.png)
![4-chloro-2-pyridin-3-yl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine](/img/structure/B3387247.png)
